molecular formula C9H18S B13159469 4-Ethylcycloheptane-1-thiol

4-Ethylcycloheptane-1-thiol

Katalognummer: B13159469
Molekulargewicht: 158.31 g/mol
InChI-Schlüssel: XQUPXMPFBFMVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylcycloheptane-1-thiol is an organic compound characterized by a seven-membered cycloalkane ring with an ethyl group and a thiol group attached. The thiol group (-SH) imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcycloheptane-1-thiol typically involves the introduction of the thiol group into a pre-formed cycloheptane ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cycloheptane ring is replaced by a thiol group using reagents like sodium hydrosulfide (NaSH) or thiourea. The reaction conditions often include a polar solvent and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylcycloheptane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydrosulfide (NaSH), thiourea

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted cycloheptane derivatives

Wissenschaftliche Forschungsanwendungen

4-Ethylcycloheptane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The thiol group is known for its ability to form strong bonds with metals, making this compound useful in studying metalloproteins and enzyme active sites.

    Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and metal ion homeostasis.

    Industry: The compound’s reactivity with metals and other functional groups makes it useful in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Ethylcycloheptane-1-thiol primarily involves its thiol group. Thiols are known for their nucleophilicity and ability to form strong bonds with metals. This property allows the compound to interact with various molecular targets, including enzymes and metalloproteins. The thiol group can undergo oxidation-reduction reactions, playing a role in redox biology and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound’s unique combination of a seven-membered ring and an ethyl group provides distinct steric and electronic properties. These characteristics influence its reactivity and make it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H18S

Molekulargewicht

158.31 g/mol

IUPAC-Name

4-ethylcycloheptane-1-thiol

InChI

InChI=1S/C9H18S/c1-2-8-4-3-5-9(10)7-6-8/h8-10H,2-7H2,1H3

InChI-Schlüssel

XQUPXMPFBFMVFS-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCC(CC1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.